molecular formula C11H10N2 B1331140 2-(Pyridin-2-yl)aniline CAS No. 29528-30-1

2-(Pyridin-2-yl)aniline

Cat. No. B1331140
CAS RN: 29528-30-1
M. Wt: 170.21 g/mol
InChI Key: VPZCNNNHCMBJCM-UHFFFAOYSA-N
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Description

2-(Pyridin-2-yl)aniline is a compound that has been the subject of various studies due to its interesting chemical properties and potential applications. It is a molecule that contains both aniline and pyridine moieties, which can act as a directing group in chemical reactions and influence the synthesis of polymers and coordination polymers .

Synthesis Analysis

The synthesis of 2-(pyridin-2-yl)aniline and its derivatives has been achieved through cross-coupling reactions. These reactions are efficient for creating bonds between the pyridine and aniline units. However, side reactions can occur, which necessitates the use of alternative approaches such as the use of amides to avoid deprotonation issues . Additionally, 2-(pyridin-2-yl)aniline has been utilized as a directing group for C-H amination, which is mediated by cupric acetate, allowing for the effective amination of benzamide derivatives .

Molecular Structure Analysis

The molecular structure of 2-(pyridin-2-yl)aniline derivatives has been explored through various techniques, including X-ray diffraction. These studies have revealed that the ligand can adopt different conformations and participate in the formation of diverse structures when coordinated with metals. The flexibility of the ligand is evident in the synthesis of a range of metal complexes, which can result in discrete complexes, dimers, and coordination polymers .

Chemical Reactions Analysis

2-(Pyridin-2-yl)aniline has been found to be a versatile ligand in chemical reactions. It has been used to synthesize coordination polymers with metals such as Hg(II) and Cd(II), where it acts as a bidentate ligand. The resulting coordination polymers have been analyzed for their crystal packing and supramolecular features, which are influenced by weak intermolecular interactions . Furthermore, the compound has been used in the synthesis of palladium(II) complexes, which have shown catalytic activity in the polymerization of methyl methacrylate .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-(pyridin-2-yl)aniline and its derivatives have been characterized using various analytical techniques. For instance, the anti-corrosive properties of polymers derived from 2-(pyridin-2-yl)aniline have been investigated, demonstrating their effectiveness in protecting mild steel in acidic environments . Additionally, the vibrational spectra of derivatives have been studied through both experimental and computational methods, providing insights into the structure and behavior of these molecules .

Scientific Research Applications

Directing Group for sp2 C-H Bond Amination

2-(Pyridin-2-yl)aniline is employed as a directing group for C-H amination mediated by cupric acetate. This facilitates the effective amination of β-C(sp2)-H bonds of benzamide derivatives with various amines, showcasing good functional group tolerance in air (Zhao et al., 2017).

Structural and Vibrational Studies

The structure and vibrational spectra of 2-(benzylthio)-N-{pyridinylmethylidene}aniline and its derivatives are analyzed using NMR, IR, Raman spectroscopy, and mass spectrometry, offering insights into the comparative computational methodology (Acosta-Ramírez et al., 2013).

Reactivity in Polymerization Processes

2-(Pyridin-2-yl)aniline derivatives are utilized in synthesizing novel complexes that exhibit significant reactivity in the ring-opening polymerization of ε-caprolactone, demonstrating potential in catalytic activity and polymer production (Njogu et al., 2017).

Application in Luminescent Complexes

Compounds including 2-(pyridin-2-yl)aniline are crucial in synthesizing highly luminescent tetradentate bis-cyclometalated platinum complexes. These complexes display potential applications in areas like organic light-emitting diodes (OLEDs) due to their emission properties (Vezzu et al., 2010).

Suzuki Coupling of Anilines

In the realm of organic synthesis, 2-(pyridin-2-yl)aniline plays a role in the ruthenium(0)-catalyzed Suzuki-coupling of N,N-dimethyl-2-(pyridin-2-yl) anilines, a method pivotal for synthesizing phenylolefins via aryl C N bond cleavage (Xu et al., 2020).

Synthesis and Characterization of Metal Complexes

Research includes the synthesis and characterization of various metal complexes using ligands derived from 2-(pyridin-2-yl)aniline. These complexes are explored for their structural, spectroscopic, and potential catalytic properties (Dridi et al., 2014; Tsaulwayo et al., 2021).

Sensor Applications

2-(Pyridin-2-yl)aniline derivatives are utilized in developing sensors. For instance, their cation sensing behavior is explored through chromogenic and electrochemical transduction channels, demonstrating potential in detecting specific ions and molecules (Kaur et al., 2013).

Corrosion Inhibition

The compound's derivatives have been investigated for their corrosion inhibition properties on metals like mild steel in acidic environments. This research contributes to the understanding of corrosion processes and prevention methods (Xu et al., 2015).

Safety And Hazards

While specific safety and hazards data for 2-(Pyridin-2-yl)aniline is not available, it’s important to handle all chemicals with care, avoiding breathing dust and contact with skin and eyes. Protective clothing, gloves, safety glasses, and dust respirators are recommended .

Future Directions

The future directions of 2-(Pyridin-2-yl)aniline could involve its use in the synthesis of novel heterocyclic compounds with potential biological activities . For example, a series of novel 2-(pyridin-2-yl) pyrimidine derivatives were designed, synthesized, and their biological activities were evaluated against immortalized rat hepatic stellate cells (HSC-T6) . These compounds showed better anti-fibrotic activities than Pirfenidone and Bipy55′DC . This indicates that 2-(pyridin-2-yl)aniline and its derivatives might be developed into novel anti-fibrotic drugs .

properties

IUPAC Name

2-pyridin-2-ylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2/c12-10-6-2-1-5-9(10)11-7-3-4-8-13-11/h1-8H,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPZCNNNHCMBJCM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CC=CC=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90952024
Record name 2-(Pyridin-2-yl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90952024
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Pyridin-2-yl)aniline

CAS RN

29528-30-1
Record name 2-(2-Pyridinyl)benzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=29528-30-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(Pyridin-2-yl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90952024
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Under air, to 2-bromopyridine (4.54 g, 28.7 mmol, 1.00 equiv) in DME—H2O (1:1, 100 mL) at 23 ° C. was added K2CO3 (5.96 g, 43.1 mmol, 1.50 equiv), 2-aminophenylboronic acid pinacol ester (6.30 g, 28.7 mmol, 1.00 equiv), and tetrakis(triphenylphosphine)palladium (1.66 g, 1.44 mmol, 5.00 mol%). The reaction mixture was stirred at 100 ° C. for 3.0 h. After cooling to 23 ° C., the phases were separated and the aqueous phase was extracted with EtOAc (3×50 mL). The combined organic phases were washed with brine (100 mL) and dried (Na2SO4). The filtrate was concentrated in vacuo and the residue was purified by chromatography on silica gel eluting with hexanes/EtOAc 4:1 (v/v) to afford 4.20 g of the title compound as a red-brown oil (86%). Rf=0.38 (hexanes/EtOAc 3:1 (v/v)). NMR Spectroscopy: 1H NMR (500 MHz, CDCl3, 23 ° C., δ): 8.61-8.60 (m, 1H), 7.78-7.75 (m, 1H), 7.65 (d, J=7.9 Hz, 1H), 7.51 (dd, J=7.6 Hz, 1.4 Hz, 1H), 7.19-7.16 (m, 2H), 6.80-6.76 (m, 2H), 5.72 (br s, 2H). 13C NMR (125 MHz, CDCl3, 23 ° C., δ): 159.5, 147.9, 146.6, 136.9, 129.9, 129.4, 122.2, 122.2, 121.0, 117.6, 117.2.
Quantity
4.54 g
Type
reactant
Reaction Step One
Name
Quantity
5.96 g
Type
reactant
Reaction Step One
Quantity
6.3 g
Type
reactant
Reaction Step One
Name
DME H2O
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
1.66 g
Type
catalyst
Reaction Step One
Yield
86%

Synthesis routes and methods II

Procedure details

Next, 0.96 g (4.8 mmols) of the ortho-(2-pyridyl)nitrobenzene, 0.072 g (0.48 mmol) of copper sulfate and 0.91 g (24.0 mmols) of sodium borohydride were suspended in 30 ml of ethyl alcohol and allowed to react at room temperature. After 5 hours from the start of the reaction, the reaction mixture was filtered through celite, 50 ml of ether was added to the filtrate, the organic layer was washed with a saturated aqueous sodium chloride solution, dried over magnesium sulfate and concentrated. The liquid thus obtained was purified by column chromatography and concentrated to give 0.38 g (2.26 mmoles, 47%) of ortho-(2-pyridyl)aniline as a brown liquid.
Quantity
0.96 g
Type
reactant
Reaction Step One
Quantity
0.91 g
Type
reactant
Reaction Step Two
Quantity
30 mL
Type
solvent
Reaction Step Three
Quantity
0.072 g
Type
catalyst
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
22
Citations
HY Zhao, HY Wang, S Mao, M Xin, H Zhang… - Organic & …, 2017 - pubs.rsc.org
2-(Pyridin-2-yl) aniline was designed as a new, removable directing group in promoting C–H amination mediated by cupric acetate. Employing this auxiliary, the β-C(sp2)–H bonds of …
Number of citations: 9 pubs.rsc.org
JX Xu, F Zhao, R Franke, XF Wu - Catalysis Communications, 2020 - Elsevier
Herein, we developed a new ruthenium(0)-catalyzed Suzuki-coupling of N,N-dimethyl-2-(pyridin-2-yl) anilines with alkenyl borates to synthesize 2-phenylolefins via the cleavage of …
Number of citations: 15 www.sciencedirect.com
L Yan, W Ma, J Lan, H Cheng, Z Bin, D Wu, J You - Chemical Science, 2021 - pubs.rsc.org
Molecular engineering enabling reversible transformation between helical and planar conformations is described herein. Starting from easily available 2-(pyridin-2-yl)anilines and …
Number of citations: 1 pubs.rsc.org
IV Prolubshikov, OA Levitskiy, SG Dorofeev… - Dyes and …, 2023 - Elsevier
New boron-locked substituted anilido-pyridines were obtained. The compounds exhibit high Stokes shift (up to 147 nm) and practical luminescence quantum yield (up to 62%), both in …
Number of citations: 0 www.sciencedirect.com
MA Ali, X Yao, G Li, H Lu - Organic letters, 2016 - ACS Publications
A Rh(III)-catalyzed selective C–H amination of 2-phenylpyridine derivatives is reported. With pyridine as a directing group, the reaction has high mono- or diamination selectivity, and a …
Number of citations: 83 pubs.acs.org
JL Ma, XM Zhou, PH Guo… - Chinese Journal of …, 2022 - Wiley Online Library
Comprehensive Summary Nitrogen‐containing compounds are ubiquitously found in the fields of organic chemistry, pharmaceuticals, agrochemicals, medicinal chemistry and …
Number of citations: 10 onlinelibrary.wiley.com
JX Xu, F Zhao, Y Yuan, XF Wu - Organic letters, 2020 - ACS Publications
Herein, we report the first ruthenium-catalyzed Suzuki-type carbonylative reaction of electronically neutral anilines via C(aryl)–N bond cleavage. Without any ligand and base, diaryl …
Number of citations: 29 pubs.acs.org
J Kim, S Chang - Journal of the American Chemical Society, 2010 - ACS Publications
An unprecedented protocol for cyanation at arene C−H bonds has been developed by employing N,N-dimethylformamide and ammonia as a combined source for the cyano “CN” unit. …
Number of citations: 323 pubs.acs.org
XY Li, Y Liu, B Yu - The Journal of Organic Chemistry, 2022 - ACS Publications
A metal-free and base-free cyclization reaction of ortho-heteroaryl anilines with isothiocyanatobenzene for the synthesis of diverse polyheterocyclic-fused quinoline-2-thiones was …
Number of citations: 2 pubs.acs.org
AP Ingale, DN Garad, D Ukale, NM Thorat… - Synthetic …, 2021 - Taylor & Francis
Thiamin hydrochloride promoted highly efficient and ecofriendly approach has been described for the chemoselective N-tert-butyloxycarbonylation of amines under solvent-free …
Number of citations: 2 www.tandfonline.com

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